molecular formula C7H5BrFNO2 B2505374 2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid CAS No. 1227593-12-5

2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid

Cat. No.: B2505374
CAS No.: 1227593-12-5
M. Wt: 234.024
InChI Key: IXKRSUOVVJIOBL-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid is a chemical compound with the molecular formula C7H5BrFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and fluorine substitutions on the pyridine ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-amino-5-fluoropyridine with liquid bromine in the presence of hydrobromic acid at low temperatures. The reaction mixture is then treated with sodium nitrite and sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Sodium Borohydride: Commonly used for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyridine ring .

Scientific Research Applications

2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its bromine and fluorine substituents. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-fluoropyridin-3-yl)acetic acid
  • 2-Bromo-5-fluoropyridine
  • 2-Fluoropyridine-5-boronic acid pinacol ester

Uniqueness

2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-(5-bromo-2-fluoropyridin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-5-3-10-6(9)1-4(5)2-7(11)12/h1,3H,2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKRSUOVVJIOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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